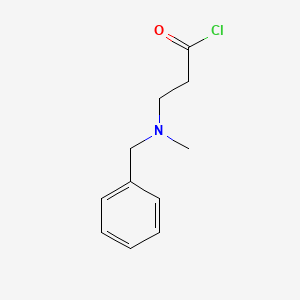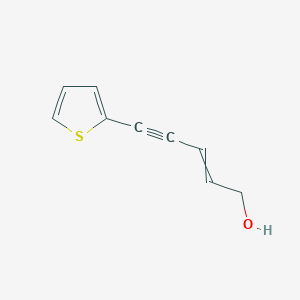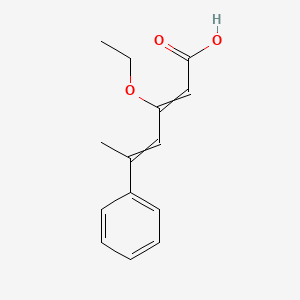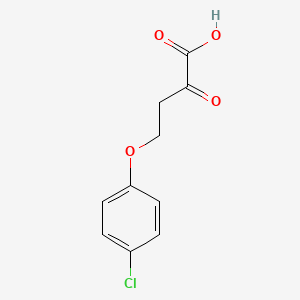
4-(4-Chlorophenoxy)-2-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenoxy)-2-oxobutanoic acid is an organic compound with the molecular formula C10H9ClO4. It is a derivative of phenoxyacetic acid, where a chlorophenoxy group is attached to the butanoic acid backbone. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenoxy)-2-oxobutanoic acid typically involves the reaction of 4-chlorophenol with a suitable butanoic acid derivative. One common method includes the following steps:
Formation of Phenoxy Ion: 4-chlorophenol is treated with a base such as potassium hydroxide (KOH) to form the phenoxy ion.
Reaction with Butanoic Acid Derivative: The phenoxy ion reacts with a butanoic acid derivative, such as 2-oxobutanoic acid, under controlled conditions to form the desired product
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Handling of Reactants: Large quantities of 4-chlorophenol and butanoic acid derivatives are handled in industrial reactors.
Optimized Reaction Conditions: Reaction conditions such as temperature, pressure, and catalysts are optimized for maximum yield and efficiency.
Purification: The crude product is purified using techniques like crystallization, distillation, or chromatography to obtain the final product
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Chlorophenoxy)-2-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen substitution reactions can occur at the chlorophenoxy group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under specific conditions
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives
Aplicaciones Científicas De Investigación
4-(4-Chlorophenoxy)-2-oxobutanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of herbicides and plant growth regulators .
Mecanismo De Acción
The mechanism of action of 4-(4-Chlorophenoxy)-2-oxobutanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It can influence pathways related to plant growth regulation and metabolic processes in biological systems
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Chlorophenoxy)acetic acid: A closely related compound with similar structural features.
2,4-Dichlorophenoxyacetic acid: Another phenoxyacetic acid derivative used as a herbicide.
4-(4-Chlorophenoxy)benzoic acid: A compound with a benzoic acid backbone instead of butanoic acid .
Uniqueness
4-(4-Chlorophenoxy)-2-oxobutanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a chlorophenoxy group with a butanoic acid backbone makes it versatile for various applications .
Propiedades
Número CAS |
64114-02-9 |
|---|---|
Fórmula molecular |
C10H9ClO4 |
Peso molecular |
228.63 g/mol |
Nombre IUPAC |
4-(4-chlorophenoxy)-2-oxobutanoic acid |
InChI |
InChI=1S/C10H9ClO4/c11-7-1-3-8(4-2-7)15-6-5-9(12)10(13)14/h1-4H,5-6H2,(H,13,14) |
Clave InChI |
NFKMYVKPVRKGFW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OCCC(=O)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



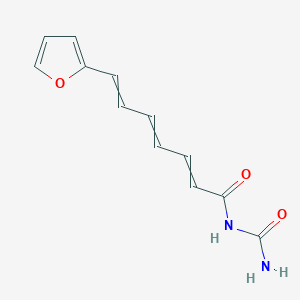
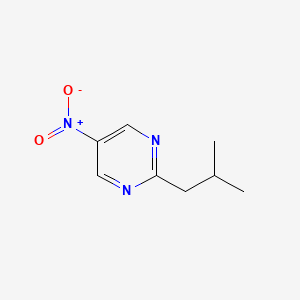
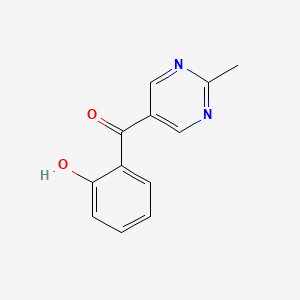

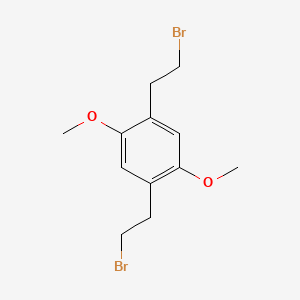

![3-{2-[2-(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-benzothiazol-3(2H)-yl}propanoic acid](/img/structure/B14507591.png)
![Trimethylsilyl 2-{[(trimethylsilyl)oxy]sulfonyl}hexanoate](/img/structure/B14507598.png)
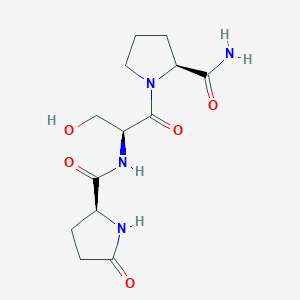
![2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate](/img/structure/B14507626.png)
